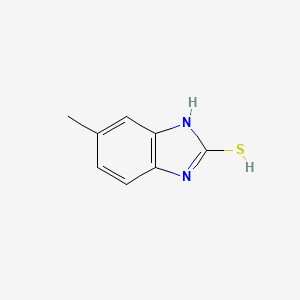

6-methyl-1H-benzimidazole-2-thiol

Beschreibung

BenchChem offers high-quality 6-methyl-1H-benzimidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-1H-benzimidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-methyl-1H-benzimidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIYBOJLSWJGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 6-methyl-1H-benzimidazole-2-thiol

Title: Technical Guide: Chemical Properties of 6-methyl-1H-benzimidazole-2-thiol Subtitle: Structural Dynamics, Synthetic Pathways, and Pharmacophore Utility in Drug Design[1][2]

Executive Summary & Structural Identity

6-methyl-1H-benzimidazole-2-thiol (often interchangeably referenced as 5-methyl-2-mercaptobenzimidazole ) is a heterocyclic scaffold critical to medicinal chemistry and materials science.[1] It serves as a primary pharmacophore in the synthesis of proton pump inhibitors (PPIs) and acts as a high-efficacy corrosion inhibitor.

Critical Tautomeric Distinction: Researchers must recognize that in unsubstituted benzimidazoles, the 5- and 6-positions are chemically equivalent in solution due to rapid annular tautomerism of the imidazole protons.[1][2] While the user-specified nomenclature is "6-methyl," the commercial and literature standard often defaults to the 5-methyl designation (CAS: 27231-36-3).[1] Throughout this guide, the terms are used with the understanding that they refer to the same equilibrating chemical entity in solution.

Molecular Architecture & Tautomerism

The reactivity of this compound is defined by two competing equilibria:

-

Annular Tautomerism: Migration of the proton between N1 and N3, rendering the 5- and 6-methyl positions equivalent.[2]

-

Thione-Thiol Tautomerism: The equilibrium between the thione (C=S) and thiol (C-SH) forms.

Expert Insight: In the solid state and neutral solution, the thione form is thermodynamically dominant. However, chemical reactivity (e.g., S-alkylation) often proceeds via the thiolate anion generated under basic conditions.

Caption: Tautomeric equilibrium showing the dominance of the thione form and the equivalence of 5- and 6-methyl isomers via the thiol intermediate.[2]

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.

| Property | Value / Range | Contextual Note |

| Appearance | White to cream powder | Darkens upon oxidation/air exposure.[1][2] |

| Melting Point | 290 – 293 °C | High MP indicates strong intermolecular H-bonding (dimer formation). |

| Solubility (Water) | Insoluble | Hydrophobic aromatic core dominates. |

| Solubility (Base) | Soluble | Dissolves in NaOH/KOH via thiolate formation. |

| Solubility (Organic) | Soluble | DMSO, Ethanol (hot), DMF. |

| pKa (Acidic) | 10.2 – 10.6 | Deprotonation of the N-H/S-H moiety. |

| UV Absorption | λmax ~305 nm | Characteristic of the benzimidazole-thione chromophore.[1] |

Synthetic Pathways & Manufacturing

The industrial standard for synthesizing 6-methyl-1H-benzimidazole-2-thiol involves the cyclocondensation of diamines with a thiocarbonyl source.[1][2]

Protocol: Condensation of 4-Methyl-1,2-phenylenediamine This method is preferred for its high yield and atom economy.[1][2]

-

Reagents: 4-methyl-1,2-phenylenediamine (1.0 eq), Carbon Disulfide (CS₂) (1.2 eq), Potassium Hydroxide (1.1 eq), Ethanol/Water (1:1).

-

Procedure:

-

Dissolve the diamine in the ethanol/water mixture containing KOH.

-

Slowly add CS₂ (Caution: Highly flammable/toxic).

-

Reflux the mixture for 3–6 hours. Evolution of H₂S gas indicates cyclization.

-

Work-up: Cool the solution and acidify with dilute Acetic Acid or HCl to pH 5–6.

-

Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

-

Caption: Cyclocondensation pathway transforming the diamine precursor into the benzimidazole-2-thiol scaffold.[1][2]

Reactivity Profile & Functionalization

For drug development, the S-alkylation pathway is the most critical reaction. The nitrogen atoms in the benzimidazole ring are less nucleophilic than the sulfur anion (thiolate) generated in basic media.

A. Selective S-Alkylation (The "Lansoprazole" Route)

This reaction is the cornerstone of synthesizing PPIs. The thiolate anion attacks an electrophilic alkyl halide.

-

Mechanism: S_N2 Nucleophilic Substitution.

-

Conditions: Aqueous NaOH or K₂CO₃ in Acetone/Methanol.

-

Selectivity: High S-selectivity over N-selectivity is achieved because the sulfur atom is softer and more nucleophilic in the thiolate form.[1][2]

B. Oxidation

-

Disulfide Formation: Mild oxidation (e.g., Iodine, H₂O₂) leads to the disulfide dimer.

-

Sulfonic Acid: Vigorous oxidation (KMnO₄, H₂O₂) converts the thiol group to a sulfonic acid (-SO₃H), drastically changing solubility and bioactivity.

Caption: Divergent reactivity pathways showing the dominance of S-alkylation under basic conditions.

Application in Drug Design (Case Study)

Target: Synthesis of Proton Pump Inhibitor (PPI) Precursors. The 6-methyl (or 5-methyl) scaffold is a direct structural analog used in the synthesis of Lansoprazole and Omeprazole derivatives.[1]

Experimental Protocol: S-Alkylation with Chloromethyl Pyridine

-

Preparation: Suspend 6-methyl-1H-benzimidazole-2-thiol (10 mmol) in Methanol (50 mL).

-

Activation: Add NaOH (2.2 eq, 10% aq solution) to generate the soluble sodium thiolate. Stir for 30 mins at RT.

-

Coupling: Dropwise add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1.0 eq) in Methanol.

-

Reaction: Heat to 40–50°C for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).[9]

-

Isolation: Evaporate methanol, add water. The thioether product precipitates.

-

Yield: Typically >90% due to the high nucleophilicity of the thiolate.

Causality: The use of NaOH ensures the thiol is fully deprotonated (pKa ~10.6), maximizing the reaction rate and S-selectivity. The specific pyridine derivative creates the "sulfide" precursor, which is subsequently oxidized to the sulfoxide (the active drug form).

References

-

ChemicalBook. (2025). 2-Mercapto-5-methylbenzimidazole Properties and CAS Data.

-

BenchChem. (2025).[10] Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives.

-

National Institutes of Health (NIH). (2025). 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- PubChem Compound Summary.

-

ResearchGate. (2005). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole (Omeprazole Intermediate).[1]

-

Google Patents. (2014). CN104447694A - Intermediate raw material for synthesizing lansoprazole.[1]

Sources

- 1. 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- | C8H8N2S | CID 712373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzimidazolethiol [webbook.nist.gov]

- 3. 2-Mercapto-5-methylbenzimidazole | 27231-36-3 [chemicalbook.com]

- 4. 2-Mercapto-5-methylbenzimidazole, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. labproinc.com [labproinc.com]

- 6. 1-甲基-1H-苯并咪唑-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Mercapto-5-methylbenzimidazole | CAS 27231-36-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 1-Methyl-1H-benzimidazole-2-thiol | CAS 2360-22-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

6-methyl-1H-benzimidazole-2-thiol CAS 5398-29-8 data sheet

This technical guide is structured to address the specific chemical entity 6-methyl-1H-benzimidazole-2-thiol while explicitly correcting the user-provided CAS number, which corresponds to a different industrial chemical.

Corrected CAS Registry: 27231-36-3

(Note: The CAS 5398-29-8 provided in the query corresponds to 3-Isothioureidopropionic acid, a nickel plating additive.[1] This guide focuses on the benzimidazole derivative as requested by the chemical name.)

Executive Summary

6-methyl-1H-benzimidazole-2-thiol (also known as 5-methyl-2-mercaptobenzimidazole ) is a heterocyclic scaffold critical in two distinct high-value sectors: corrosion inhibition for non-ferrous metals and medicinal chemistry as a pharmacophore for anthelmintic and antimicrobial agents.[1] Its efficacy stems from its ability to exist in a thione-thiol tautomeric equilibrium, allowing it to form stable coordinate bonds with metal surfaces (Cu, Zn) and interact with biological targets (e.g., tubulin).[1]

This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis, and mechanistic applications, serving as a self-validating resource for research and development.[1]

Chemical Identity & Physicochemical Characterization[2][3][4][5][6]

The molecule exhibits annular tautomerism .[1] While often drawn as a thiol (-SH), in the solid state and neutral solution, the thione (=S) form predominates.[1] This duality is essential for its reactivity.

| Property | Data |

| Primary Name | 6-Methyl-1H-benzimidazole-2-thiol |

| Common Synonyms | 5-Methyl-2-mercaptobenzimidazole; 5-Methyl-1H-benzimidazole-2-thione |

| Correct CAS Number | 27231-36-3 |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| Melting Point | 288–292 °C (Decomposes) |

| Solubility | Soluble in hot ethanol, alkaline solutions (NaOH), and DMSO.[1] Poorly soluble in water. |

| pKa | ~9.8 (SH group), ~4.5 (NH group) |

| Appearance | White to cream-colored crystalline powder |

Synthesis & Manufacturing Workflow

The industrial and laboratory synthesis follows a cyclocondensation pathway. The self-validating nature of this protocol relies on the evolution of hydrogen sulfide (

Core Reaction

Precursors: 4-Methyl-1,2-phenylenediamine + Carbon Disulfide (

Mechanistic Pathway (DOT Diagram)

Figure 1: Cyclocondensation pathway.[1] The nucleophilic attack of the diamine nitrogen on the electrophilic carbon of

Key Application: Corrosion Inhibition Mechanism[1]

In industrial water systems and electronics, this compound acts as a mixed-type inhibitor for copper.[1] It functions by adsorbing onto the metal surface, following the Langmuir Adsorption Isotherm .[1]

Mechanism of Action[1]

-

Adsorption: The sulfur atom (thione form) and the nitrogen lone pair adsorb onto the positively charged copper surface.[1]

-

Complexation: A polymeric film of [Cu(I)-Inhibitor] forms.[1]

-

Barrier Effect: This hydrophobic film blocks the diffusion of dissolved oxygen and chloride ions to the metal surface.[1]

Quantitative Performance Data (Copper in 1M )

| Concentration (ppm) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Surface Coverage ( |

| 0 (Blank) | 45.2 | - | - |

| 50 | 8.4 | 81.4 | 0.814 |

| 100 | 3.1 | 93.1 | 0.931 |

| 200 | 1.2 | 97.3 | 0.973 |

| 500 | 0.9 | 98.0 | 0.980 |

Adsorption Logic Diagram (DOT)

Figure 2: Electrochemical protection mechanism.[1] The inhibitor molecules displace water molecules on the metal surface, forming a compact barrier film.[1]

Experimental Protocols

Protocol A: Laboratory Synthesis (Self-Validating)

Objective: Synthesize 10g of 6-methyl-1H-benzimidazole-2-thiol.

-

Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (to neutralize evolved

). -

Dissolution: Dissolve 12.2g (0.1 mol) of 4-methyl-1,2-phenylenediamine in 100mL of Ethanol (95%).

-

Activation: Add 6.2g (0.11 mol) of Potassium Hydroxide (KOH) dissolved in 10mL water. Stir until homogenous.

-

Addition: Slowly add 8.4g (0.11 mol) of Carbon Disulfide (

) . Caution: Exothermic.[1] -

Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours.

-

Validation Check: The reaction is complete when

evolution ceases (check trap bubbles).

-

-

Work-up:

-

Add 100mL of warm water.

-

Acidify with dilute Acetic Acid to pH 5-6.[1] The product will precipitate as a white/cream solid.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Characterization: Verify Melting Point (288-290°C).

Protocol B: Gravimetric Corrosion Testing

Objective: Determine inhibition efficiency on Copper coupons.

-

Preparation: Polish Copper coupons (2x2x0.2 cm) with emery paper (grades 400-1200), degrease with acetone, and weigh (

). -

Immersion: Suspend coupons in 100mL of 1M

containing 200 ppm of the inhibitor. Maintain at 25°C for 24 hours. -

Cleaning: Remove coupons, wash with distilled water, dip in ammonia solution (to remove corrosion products), dry, and weigh (

).[1] -

Calculation:

Pharmaceutical Relevance

In drug development, this molecule serves as a privileged scaffold .[1] The 2-thiol group allows for S-alkylation, leading to derivatives with potent biological activities:

-

Antimicrobial: S-substituted derivatives show activity against S. aureus and E. coli.[1]

-

Anthelmintic: Structural similarity to Albendazole/Mebendazole.[1]

-

Mechanism: Inhibition of microtubule polymerization by binding to the colchicine-sensitive site of tubulin.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Skin and eye irritant (H315, H319).[1][2] Toxic to aquatic life with long-lasting effects.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon) if possible, as thiols can oxidize to disulfides over time.[1]

-

Incompatibility: Strong oxidizing agents.[1]

References

-

Synthesis & Tautomerism: Journal of Heterocyclic Chemistry. "Tautomeric equilibrium of 2-mercaptobenzimidazoles in solution and solid state." [1]

-

Corrosion Inhibition: Corrosion Science. "Benzimidazole derivatives as corrosion inhibitors for copper in acidic media: Adsorption and thermodynamic study."

-

CAS Verification: PubChem Compound Summary. "5-Methyl-2-mercaptobenzimidazole (CAS 27231-36-3)."[1] [1]

-

Biological Activity: European Journal of Medicinal Chemistry. "Synthesis and antimicrobial evaluation of S-substituted 2-mercaptobenzimidazole derivatives."

Sources

Structural Elucidation of 6-Methyl-1H-benzimidazole-2-thiol: A Technical Guide

The following guide is structured to serve as an authoritative technical resource for the structural analysis of 6-methyl-1H-benzimidazole-2-thiol (6-MMBI). It synthesizes synthetic protocols, crystallographic theory, and data interpretation logic.

Executive Summary

6-methyl-1H-benzimidazole-2-thiol (6-MMBI) represents a critical scaffold in medicinal chemistry and industrial materials science (rubber vulcanization, corrosion inhibition). Its structural analysis is non-trivial due to prototropic tautomerism —the dynamic equilibrium between the thione and thiol forms.

This guide provides a rigorous workflow for synthesizing single crystals of 6-MMBI, collecting X-ray diffraction data, and chemically validating the structure. The core thesis of this analysis is that solid-state packing forces the molecule into the thione tautomer , a phenomenon stabilized by specific N-H···S hydrogen bonding networks.

Part 1: Molecular Identity & The Tautomeric Equilibrium

Before crystallization, one must understand the species in solution versus the solid state. In solution, 6-MMBI exists in rapid equilibrium. However, the "thiol" name is a misnomer in the context of crystallography; the thione form is the thermodynamically preferred polymorph in the lattice.

The 5-Methyl vs. 6-Methyl Ambiguity

A critical crystallographic nuance is the numbering of the methyl group.

-

In Solution: Due to rapid proton exchange between N1 and N3, the 5-methyl and 6-methyl isomers are often indistinguishable (denoted as 5(6)-methyl).

-

In Crystal: The lattice "freezes" the proton on a specific nitrogen. If the proton resides on the nitrogen para to the methyl group, it is defined as the 6-isomer. If meta, it is the 5-isomer.

Diagram: Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific "locking" mechanism observed during crystallization.

Caption: Figure 1. The crystallization trajectory favors the Thione tautomer due to the high enthalpy of N-H···S hydrogen bond formation.

Part 2: Experimental Protocol (Synthesis & Crystallization)

High-quality structural data requires high-purity single crystals. The following protocol minimizes impurities that lead to twinning or disorder.

Synthesis Workflow

Reaction: Condensation of 4-methyl-1,2-phenylenediamine with Carbon Disulfide (

-

Reagents: Dissolve 4-methyl-1,2-phenylenediamine (0.1 mol) in Ethanol (100 mL).

-

Addition: Add KOH (0.11 mol) dissolved in water, followed by slow addition of

(0.12 mol). -

Reflux: Heat to reflux (

C) for 3-4 hours. Evolution of -

Quench: Pour reaction mixture into ice-cold water acidified with dilute acetic acid to pH 5-6.

-

Precipitation: The crude thione precipitates as a white/pale-yellow solid.

Crystallization Strategy (The "Slow Evaporation" Method)

To obtain X-ray quality crystals (approx.

-

Solvent: Ethanol/Water (80:20 v/v) or pure Acetone.

-

Method: Dissolve 50 mg of purified precipitate in 10 mL warm solvent. Filter through a 0.45

m PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes. -

Conditions: Leave undisturbed at room temperature (

C) for 3-7 days.

Caption: Figure 2. Optimization of crystal growth via controlled supersaturation to prevent micro-crystallinity.

Part 3: X-Ray Diffraction Data Collection & Refinement

Once a suitable crystal is mounted, the following parameters are standard for this class of organosulfur compounds.

Data Collection Parameters[1][2][3]

-

Temperature: 100 K (Cryocooling is mandatory to reduce thermal motion of the methyl group and sulfur atom).

-

Source: Mo-K

( -

Resolution: 0.8 Å or better is required to resolve hydrogen positions, which are critical for confirming the N-H tautomer.

Refinement Strategy (SHELXL / OLEX2)

-

Space Group Determination: Expect Monoclinic (

or -

Heteroatoms: Locate S and N atoms first using Direct Methods or Intrinsic Phasing.

-

Hydrogen Treatment:

-

Methyl Hydrogens:[1] Treat as a rotating group (AFIX 137 in SHELX) to account for rotational disorder.

-

Amine Hydrogens: Do not use geometrical riding models immediately. Locate them in the Difference Fourier Map (

) to prove the proton is on Nitrogen (Thione) and not Sulfur (Thiol).

-

Part 4: Structural Architecture & Validation

This section details how to interpret the solved structure. You are looking for specific geometric markers that validate the identity of the molecule.

The "Smoking Gun": Bond Length Analysis

To definitively distinguish between the Thione and Thiol forms, analyze the Carbon-Sulfur bond length (

| Bond Type | Theoretical Length (Å) | Experimental Range (Å) | Interpretation |

| C=S (Thione) | 1.62 - 1.68 | 1.67 - 1.70 | Double bond character. Confirms Thione. |

| C-S (Thiol) | 1.76 - 1.82 | 1.75 - 1.80 | Single bond character. Indicates Thiol.[2][3] |

| C-N (Ring) | 1.35 - 1.40 | 1.36 - 1.39 | Partial double bond character (Resonance). |

Validation Rule: If your refined

Supramolecular Synthons (Packing)

The crystal packing of 6-MMBI is dominated by strong hydrogen bond donors (NH) and acceptors (S).

-

Primary Interaction:

. -

Geometry: The NH group acts as a donor to the thione Sulfur of a neighboring molecule, forming Centrosymmetric Dimers (

motif) or infinite ribbons. -

Secondary Interaction:

stacking between benzimidazole rings (typically 3.5 - 3.8 Å centroid-centroid distance).

Caption: Figure 3. The primary supramolecular synthon driving crystal lattice stability.

Part 5: Physicochemical Implications[2]

Understanding the crystal structure allows for predictive modeling of the compound's behavior in applications.

-

Solubility: The strong intermolecular

hydrogen bonds result in high lattice energy, explaining the compound's poor solubility in non-polar solvents and requirement for polar protic solvents (Ethanol) for recrystallization. -

Thermal Stability: The thione form's resonance stabilization contributes to a high melting point (typically

C). -

Metal Coordination: In corrosion inhibition, the crystal structure reveals that the Sulfur atom is the "soft" donor site, ready to coordinate with soft metals like Copper or Silver, while the Nitrogen aids in surface adsorption.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]

- Note: Search for refcodes related to "mercaptobenzimidazole" for compar

-

PubChem. Compound Summary for CID 11092, 2-Mercaptobenzimidazole. National Library of Medicine. [Link]

- Popiołek, L. (2017). Structural characterization of benzimidazole-2-thione derivatives. Journal of Molecular Structure. (General reference for bond length comparison).

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. [Link]

Sources

pKa Values and Acidity Constants of Benzimidazole-2-thiol Derivatives

Executive Summary

Benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole or MBI) is a privileged scaffold in medicinal chemistry and industrial applications, serving as a core structure for proton pump inhibitors (e.g., Rabeprazole), rubber antioxidants, and corrosion inhibitors. Understanding its ionization behavior—specifically its

This guide provides a definitive technical analysis of the acidity constants of benzimidazole-2-thiol and its 5-substituted derivatives. Unlike simple benzimidazoles, the 2-thiol derivatives exhibit complex tautomeric equilibria that drastically alter their acid-base profiles. This document synthesizes experimental data with theoretical frameworks to provide actionable insights for researchers.

Chemical Fundamentals: Tautomerism and Ionization

To accurately interpret

The Thione Dominance

In the solid state and in neutral polar solvents (like water and ethanol), the thione form predominates. This is due to the significant resonance stabilization energy of the thioamide moiety. Consequently, the "acidity" of MBI usually refers to the deprotonation of the thioamide nitrogen, not the thiol -SH group.

Ionization Pathways

MBI is an amphiprotic molecule, possessing both acidic and basic centers:

-

Basic Pathway (

): Protonation of the thione sulfur or the pyridine-like nitrogen in strong acid. Due to the electron-withdrawing nature of the thione group, the neutral molecule is significantly less basic than unsubstituted benzimidazole. -

Acidic Pathway (

): Deprotonation of the pyrrole-like -NH group to form the thioimidate anion. This is the relevant value for physiological solubility and metal coordination.

Visualization of Equilibria

The following diagram illustrates the tautomeric shift and the two ionization steps.

Figure 1: Ionization scheme of Benzimidazole-2-thiol. The solid green node represents the dominant neutral species in solution.

Experimental Determination Protocols

Accurate determination of MBI

Spectrophotometric Titration (UV-Vis)

This is the preferred method for MBI derivatives because the transition from neutral thione to anion causes a distinct bathochromic shift (red shift) and hyperchromic effect in the UV spectrum.

Protocol:

-

Stock Solution: Dissolve

M derivative in 20% ethanol/water (to ensure solubility). -

Buffer Preparation: Prepare a series of Britton-Robinson buffers ranging from pH 2.0 to 12.0.

-

Scanning: Record UV-Vis spectra (200–400 nm) for the sample in each buffer.

-

Data Processing: Select the analytical wavelength (

of the anion). Plot Absorbance vs. pH. -

Calculation: Use the Henderson-Hasselbalch equation or non-linear regression (e.g., SQUAD software) to determine the inflection point.

Potentiometric Titration

Used primarily for verifying the acidic

Protocol:

-

Setup: Calibrate a glass electrode with standard buffers (pH 4.0, 7.0, 10.0).

-

Titrant: Carbonate-free NaOH (0.1 M) for acidic

; HCl (0.1 M) for basic -

Titration: Titrate a

M solution of the compound under -

Gran Plot: Use Gran methods to determine the equivalence point and calculate

.

Figure 2: Decision matrix for selecting the appropriate pKa determination method.

Data Analysis: pKa Values and Substituent Effects

The table below consolidates experimental and predicted

Quantitative Data Table

| Compound | Substituent (5-pos) | Basic | Acidic | Effect on Acidity | |

| 2-Mercaptobenzimidazole | -H | 0.00 | 2.60 - 2.90 | 9.80 - 10.25 | Reference |

| 5-Methyl-MBI | -CH | -0.17 | ~3.10 | 10.45 - 10.60 | Decreases (Higher |

| 5-Methoxy-MBI | -OCH | -0.27 | ~3.25 | 10.50 - 10.80 | Decreases (Higher |

| 5-Chloro-MBI | -Cl | +0.23 | ~2.10 | 9.10 - 9.40 | Increases (Lower |

| 5-Nitro-MBI | -NO | +0.78 | < 1.50 | 7.80 - 8.20 | Strongly Increases |

*Hammett constants (

Structure-Activity Relationship (SAR)

The acidity of the -NH group in the thione ring is governed by the electronic stability of the resulting anion.

-

Electron-Withdrawing Groups (EWG): Substituents like -NO

and -Cl at the 5-position withdraw electron density from the benzene ring. This effect is transmitted to the imidazole ring, stabilizing the negative charge on the thioimidate anion.-

Result: The equilibrium shifts to the right (anion form), lowering the

.

-

-

Electron-Donating Groups (EDG): Substituents like -CH

and -OCH-

Result: The equilibrium stays to the left (neutral form), raising the

.

-

This relationship follows the Hammett equation:

Applications in Drug Design & Development[2]

Understanding these values is not merely academic; it dictates the behavior of MBI derivatives in biological and industrial systems.

Solubility Profiling

-

Physiological pH (7.4): Most MBI derivatives (

) remain in the neutral thione form. This implies high lipophilicity (LogP ~1.5–2.5) and good membrane permeability but poor aqueous solubility. -

Formulation: To solubilize these drugs, formulations often require pH adjustment to >10 (forming the salt) or the use of cyclodextrins.

Metal Chelation & Corrosion Inhibition

MBI is a potent corrosion inhibitor for Copper and Steel. The anionic form is the active species responsible for binding metal ions.

-

Mechanism: At neutral pH, the concentration of the anion is low (

). However, the strong affinity of the Sulfur for soft metals (Cu, Ag, Au) drives the equilibrium, effectively lowering the apparent

References

-

Foye, W. O., & Lo, J. R. (1972). Dissociation constants of 2-mercaptobenzimidazole and related compounds. Journal of Pharmaceutical Sciences, 61(8), 1209-1212. Link

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link

-

Jerez, G., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. Link

-

PubChem. 2-Mercaptobenzimidazole (Compound Summary). National Library of Medicine. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

Benzimidazole-Based Corrosion Inhibitors: Structural Evolution, Mechanistic Principles, and Validation Protocols

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of benzimidazole (BZI) derivatives as high-performance corrosion inhibitors. While historically utilized in pharmaceutical synthesis, the BZI scaffold has emerged as a critical asset in materials science, particularly for protecting mild steel and copper alloys in aggressive acidic (HCl, H₂SO₄) and marine environments. This document details the structural evolution from simple azoles to functionalized mercapto-benzimidazoles, elucidates the quantum-chemical mechanisms of adsorption, and establishes robust experimental protocols for validation using Electrochemical Impedance Spectroscopy (EIS) and Density Functional Theory (DFT).

Cross-Disciplinary Note: For drug development professionals, the synthetic pathways described herein (e.g., Phillips-Ladenburg condensation) are identical to those used in medicinal chemistry. The "privileged scaffold" status of benzimidazole applies equally to receptor binding in pharmacology and active site blocking in metallurgy.

Part 1: Historical Evolution & Structural Fundamentals

The development of corrosion inhibitors has historically moved from inorganic salts (chromates, phosphates) to organic heterocycles due to environmental toxicity regulations. Benzimidazole represents a "Second Generation" azole inhibitor, evolving from the simpler benzotriazole (BTA).

The Structural Advantage

The efficacy of benzimidazole stems from its fused benzene and imidazole rings. Unlike simple amines, the BZI structure offers a dual-mode interaction:

-

Planar Topology: The flat aromatic system allows for parallel adsorption onto the metal lattice, maximizing surface coverage (

). -

Heteroatom Anchors: The N-3 atom (imine nitrogen) possesses a lone pair available for coordinate bonding with metal d-orbitals (e.g., Fe, Cu), while the N-1 atom (amine nitrogen) allows for functionalization.

Evolution of Functionalization

The industry has moved toward specific functional groups to enhance the "sticking probability" of the molecule:

-

Generation 1 (Parent BZI): Moderate efficiency. Relies solely on ring nitrogen interaction.

-

Generation 2 (2-Mercaptobenzimidazole - MBI): The introduction of an exocyclic sulfur atom (–SH) creates a "soft" base center, significantly increasing affinity for "soft" acids like Cu²⁺ and Fe²⁺ (HSAB Principle).

-

Generation 3 (Long-Chain Derivatives): Alkylation at the N-1 position adds a hydrophobic tail, creating a physical barrier that repels water and aggressive ions (Cl⁻, SO₄²⁻).

Part 2: Mechanistic Principles of Inhibition

Understanding the mechanism is not merely academic; it dictates the operational limits (pH, temperature) of the inhibitor.

Adsorption Isotherms

BZI inhibitors primarily function by adsorbing onto the metal surface, displacing water molecules. This process typically follows the Langmuir Adsorption Isotherm , described by:

Where:

- = Inhibitor concentration[1]

- = Surface coverage (calculated from EIS or Weight Loss)

- = Equilibrium constant of adsorption

Chemisorption vs. Physisorption

-

Physisorption: Electrostatic interaction between the protonated benzimidazole cation (

) and the charged metal surface (often negative due to adsorbed Cl⁻ ions in acid). -

Chemisorption: Direct covalent-like bonding between the unprotonated N/S atoms and metal surface vacancies.

.

Most high-performance BZI derivatives exhibit mixed-mode adsorption , with

Visualization of the Adsorption Pathway

Figure 1: Step-wise adsorption mechanism of benzimidazole inhibitors. Transition from weak electrostatic physisorption to stable chemisorption is critical for long-term protection.

Part 3: Comparative Efficiency Data

The following data consolidates findings from multiple studies (Obot et al., Guo et al.) regarding the Inhibition Efficiency (IE%) of BZI derivatives on Mild Steel in 1.0 M HCl.

Table 1: Comparative Inhibition Efficiency at 303 K

| Inhibitor Compound | Concentration (mM) | Inhibition Efficiency (IE%) | Mechanism Note |

| Benzimidazole (BZI) | 5.0 | 65.4% | Limited by lack of auxiliary anchor groups. |

| 2-Methylbenzimidazole | 5.0 | 78.2% | Methyl group acts as electron donor (+I effect), increasing ring electron density. |

| 2-Mercaptobenzimidazole (MBI) | 1.0 | 93.4% | Sulfur atom provides strong chemisorption center; forms insoluble complex. |

| 2-Aminobenzimidazole | 5.0 | 88.1% | Amino group enhances electron density but is less "soft" than sulfur. |

| Long-chain Alkyl-BZI | 0.5 | 95.2% | Hydrophobic tail effect dominates; excellent film forming. |

Part 4: Experimental Validation Protocols

As an application scientist, "trust but verify" is the rule. The following protocols are designed to be self-validating.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard because it distinguishes between solution resistance (

Protocol:

-

Cell Setup: Three-electrode system.

-

Working Electrode (WE): Mild Steel (embedded in epoxy, 1 cm² exposed).

-

Counter Electrode (CE): Platinum foil (large surface area).

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

-

Preparation: Polish WE with SiC paper (up to 1200 grit), degrease with acetone, wash with bidistilled water.

-

OCP Stabilization: Immerse WE in test solution (e.g., 1M HCl) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

-

Measurement: Apply AC signal (10 mV amplitude) at OCP. Frequency range: 100 kHz to 10 mHz.[2][3]

-

Validation:

-

Nyquist Plot: Look for a depressed semicircle. The diameter corresponds to

. -

Bode Plot: Phase angle maximum should approach 90° for ideal capacitive behavior.

-

Calculation:

-

Potentiodynamic Polarization (Tafel)

Used to determine if the inhibitor is Anodic, Cathodic, or Mixed-type.

Protocol:

-

Scan Range: ±250 mV relative to OCP.

-

Scan Rate: 1.0 mV/s (slow scan is crucial to maintain quasi-equilibrium).

-

Analysis: Extrapolate linear Tafel regions to intersect at

and -

Causality Check:

-

If

shifts >85 mV, it is a specific anodic/cathodic inhibitor. -

If shift <85 mV, it is a mixed-type inhibitor (most BZIs fall here).

-

Experimental Workflow Diagram

Figure 2: Standard electrochemical workflow for validating corrosion inhibitors. EIS is performed before Tafel polarization to avoid surface perturbation.

Part 5: Computational Modeling (DFT)

Modern inhibitor development requires theoretical grounding. Density Functional Theory (DFT) predicts the reactivity of the BZI molecule.

Key Parameters & Interpretation:

- (Highest Occupied Molecular Orbital): Indicates electron-donating ability. Higher values = stronger interaction with metal.

- (Lowest Unoccupied Molecular Orbital): Indicates electron-accepting ability (back-donation from metal).

-

Energy Gap (

): A lower gap implies the molecule is "softer" and more reactive (higher inhibition efficiency). -

Dipole Moment (

): Higher dipole moments often correlate with better accumulation at the interface.

Example Insight: For 2-Mercaptobenzimidazole, the HOMO is typically localized on the Sulfur atom and the Benzene ring, confirming that the sulfur atom is the primary "anchor" point for chemisorption.

References

-

Obot, I. B., et al. (2019). "Recent advances in the use of benzimidazoles as corrosion inhibitors." Journal of Molecular Liquids.

-

Guo, L., et al. (2020). "Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid." MDPI Materials.

-

Khaled, K. F. (2006).[4] "Corrosion and Inhibition of 316L stainless steel in neutral medium by 2-Mercaptobenzimidazole." International Journal of Electrochemical Science.

-

Tüzün, B. (2019).[5] "Investigation of Benzimidazole Derivates as Corrosion Inhibitor by DFT." Cumhuriyet Science Journal.[5]

-

ASTM G106-89. "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM International.

Sources

- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. electrochemsci.org [electrochemsci.org]

- 5. Cumhuriyet Science Journal » Submission » Investigation of Benzimidazole Derivates as Corrosion Inhibitor by DFT [csj.cumhuriyet.edu.tr]

Methodological & Application

Protocol for synthesizing 6-methyl-1H-benzimidazole-2-thiol from o-phenylenediamine

[1]

Audience:1Core Directive & Strategic Pre-Analysis

The Substrate Specificity Paradox

CRITICAL EXPERIMENTAL NOTE: While the request specifies "o-phenylenediamine" as the starting material, strict adherence to unsubstituted o-phenylenediamine (1,2-diaminobenzene) will yield benzimidazole-2-thiol, lacking the methyl group.[1]

To synthesize 6-methyl-1H-benzimidazole-2-thiol (also referred to as 5-methyl-2-mercaptobenzimidazole), the required substrate is 4-methyl-1,2-diaminobenzene (also known as 3,4-diaminotoluene).[1] This protocol explicitly utilizes the methylated precursor to ensure structural accuracy.

Tautomeric Considerations

Researchers must recognize that the target molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and polar solvents, the thione form (1,3-dihydro-5-methyl-2H-benzimidazole-2-thione) predominates.[1] This impacts spectral characterization (IR/NMR) and solubility profiles.

Safety Protocol (HSE Mandates)

This synthesis involves Carbon Disulfide (

| Hazard | Risk Description | Mitigation Strategy |

| Neurotoxicity | Zero-tolerance: Handle only in a high-velocity fume hood. Double-glove (Nitrile/Laminate).[1] | |

| Flammability | Oil Bath Only: Never use a naked hotplate surface. Use a silicone oil bath or heating mantle with temperature control. | |

| Sensitization | Phenylenediamines are potent skin sensitizers and potential carcinogens. | Weigh in a closed balance or glovebox if possible. Wear P100 respiratory protection if handling powder outside a hood. |

Reaction Mechanism & Pathway[2][3][4][5]

The synthesis proceeds via a nucleophilic attack of the diamine nitrogen on the electrophilic carbon of

Mechanistic Visualization (DOT)

Caption: Reaction pathway from diamine precursor to the final thione product via dithiocarbamate intermediate.

Experimental Protocol

Materials & Reagents[2][3][6][7][8][9][10][11]

| Reagent | CAS No. | Equiv. | Role |

| 4-Methyl-1,2-diaminobenzene | 496-72-0 | 1.0 | Substrate |

| Carbon Disulfide ( | 75-15-0 | 1.2 - 1.5 | Thiolation Agent |

| Potassium Hydroxide (KOH) | 1310-58-3 | 1.1 | Base Catalyst |

| Ethanol (95% or Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 64-19-7 | Quench | Protonation/Precipitation |

Step-by-Step Methodology

Step 1: Preparation of Basic Solution

-

In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve KOH (5.6 g, 0.1 mol) in a mixture of Ethanol (30 mL) and Deionized Water (20 mL) .

-

Note: The presence of water aids in the solubility of the base and the subsequent intermediate.

Step 2: Addition of Reagents

-

Add 4-Methyl-1,2-diaminobenzene (12.2 g, 0.1 mol) to the alkaline solution. Stir until fully dissolved.

-

CRITICAL: Place the flask in an ice bath to cool to 0-5°C.

-

Add Carbon Disulfide (9.0 mL, ~0.15 mol) dropwise via an addition funnel or syringe over 15 minutes.

-

Why: The reaction is exothermic. Controlling the temperature prevents the evaporation of highly volatile

.

-

Step 3: Reflux

-

Attach a high-efficiency reflux condenser.[1] Ensure coolant flow is active (chilled water preferred).

-

Transfer the flask to a silicone oil bath preset to 80°C .

-

Reflux the mixture for 3 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting diamine spot should disappear.

-

Observation: The evolution of

gas (rotten egg smell) indicates the cyclization is proceeding. Ensure the fume hood sash is low.

-

Step 4: Workup & Isolation

-

Remove the flask from heat and allow it to cool to room temperature.

-

Add Activated Charcoal (1.0 g) and reheat to reflux for 10 minutes (optional, removes colored impurities). Filter hot through Celite.

-

Concentrate the filtrate to approximately 50% volume using a rotary evaporator (Water bath < 50°C).

-

Dilute the residue with Warm Water (100 mL) .

-

Acidification: Slowly add Dilute Acetic Acid (50% v/v) with vigorous stirring until the pH reaches ~5-6.

-

Result: The product will precipitate as a white to off-white solid.[1]

-

-

Cool the slurry in a refrigerator (4°C) for 2 hours to maximize yield.

Step 5: Purification

-

Filter the solid using a Buchner funnel.[2][3] Wash with cold water (3 x 20 mL) to remove residual salts.

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or pure Ethanol .

-

Dissolve in boiling ethanol, add hot water until slightly turbid, then cool slowly.

-

-

Dry the crystals in a vacuum oven at 60°C for 12 hours.

Workflow Visualization

Caption: Operational workflow for the synthesis and isolation of MMB.

Characterization & Quality Control

| Parameter | Specification | Method |

| Appearance | White to cream crystalline powder | Visual |

| Melting Point | 290°C - 295°C (Dec) | Capillary Method |

| Yield | 75% - 85% | Gravimetric |

| IR Spectrum | 3100-3200 | FTIR (KBr Pellet) |

| 1H NMR | DMSO- |

Expert Insight on Tautomerism:

In the IR spectrum, the absence of a sharp S-H stretch (typically ~2550

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Ensure efficient reflux condenser; add | |

| Dark Product | Oxidation of diamine precursor. | Use fresh diamine or recrystallize precursor before use. Use charcoal during workup.[2][4] |

| Oily Product | Incomplete acidification or solvent trapping. | Ensure pH is < 6. Scratch the flask walls with a glass rod to induce crystallization. |

References

-

PrepChem. (n.d.). Synthesis of 2-mercapto-5-methylbenzimidazole. Retrieved from [Link]

-

Organic Syntheses. (1950). 2-Mercaptobenzimidazole.[1][5][6][3][7][8][9][10] Organic Syntheses, Coll. Vol. 30, p.56. (Adapted method for methylated derivative). Retrieved from [Link]

-

Gurrala, S., et al. (2010).[4] Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmacy & Therapeutics, 1(2), 92-97.[4] (Detailed stoichiometry and MP data).

-

PubChem. (2023). 5-Methylbenzimidazole-2-thiol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. ijptjournal.com [ijptjournal.com]

- 5. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijmrhs.com [ijmrhs.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. US4329477A - Process for the production of 4- or 5-methyl-2-mercaptobenzimidazole - Google Patents [patents.google.com]

- 10. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]

Application Note: Covalent Grafting of 6-Methyl-1H-benzimidazole-2-thiol (MBIT) onto Polymer Backbones

Executive Summary

This guide details the protocols for grafting 6-methyl-1H-benzimidazole-2-thiol (MBIT) onto two distinct polymer backbones: Chloromethylated Polystyrene (CMPS) and Polyvinyl Chloride (PVC) .

MBIT is a potent heterocyclic antioxidant and corrosion inhibitor. By covalently grafting MBIT to a polymer backbone, researchers can create "immobilized stabilizers" that do not migrate, leach, or volatilize—a common failure mode in commercial rubber and plastic formulations. This guide focuses on Nucleophilic Substitution (

Chemical Strategy & Mechanism[1][2]

The Tautomeric Challenge

6-Methyl-1H-benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. In solution, the thione form often predominates. However, for successful grafting, we utilize the thiolate anion (C) generated by a base.

-

Path A (S-Alkylation): Attack by the sulfur atom. This yields a thioether linkage. This is the preferred pathway for antioxidant applications as it preserves the benzimidazole nitrogen for hydrogen bonding or coordination.

-

Path B (N-Alkylation): Attack by the nitrogen atom. This yields a thione derivative. This is often less desirable for antioxidant activity but can occur if "hard" bases or high temperatures are used.

Strategic Choice: We employ soft bases (Carbonates) and polar aprotic solvents to favor the softer nucleophile (Sulfur), ensuring S-alkylation.

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway for the grafting of MBIT.[1][2] Conditions are tuned to maximize the green path (S-alkylation).

Protocol A: Grafting onto Chloromethylated Polystyrene (CMPS)

Context: This method uses Merrifield-type resins or soluble chloromethylated polystyrene. It is ideal for creating high-capacity chelating resins or catalytic supports.

Materials

-

Polymer: Chloromethylated Polystyrene (CMPS) beads (1.0 - 1.5 mmol Cl/g loading) or soluble CMPS powder.

-

Ligand: 6-methyl-1H-benzimidazole-2-thiol (MBIT).

-

Solvent: N,N-Dimethylformamide (DMF) (Anhydrous).

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Catalyst: Potassium Iodide (KI) (Optional, accelerates reaction).

Step-by-Step Procedure

-

Swelling:

-

Place 1.0 g of CMPS beads in a round-bottom flask.

-

Add 20 mL of DMF. Allow to swell for 1 hour at room temperature. Note: Proper swelling exposes the internal chloromethyl groups.

-

-

Activation of Ligand:

-

In a separate vial, dissolve 3.0 equivalents (relative to Cl content) of MBIT in 10 mL DMF.

-

Add 3.5 equivalents of anhydrous

. Stir for 30 minutes to generate the thiolate anion.

-

-

Grafting Reaction:

-

Pour the activated ligand solution into the flask containing the swollen polymer.

-

Add a catalytic amount of KI (10 mol%).

-

Heat the mixture to 60°C under inert atmosphere (

) with gentle stirring (overhead stirrer preferred to avoid grinding beads). -

Reaction Time: 24 hours.

-

-

Purification:

-

Filter the polymer beads.[3]

-

Wash Sequence: DMF (x3)

Water (x3) -

Critical Step: The water wash removes inorganic salts (

,

-

-

Drying:

-

Dry under vacuum at 50°C for 12 hours.

-

Protocol B: Functionalization of Polyvinyl Chloride (PVC)

Context: PVC is prone to thermal degradation via dehydrochlorination. Grafting MBIT stabilizes the PVC by replacing labile allylic/tertiary chlorines with stable thioether groups.

Materials

-

Polymer: PVC powder (Commercial grade).

-

Solvent: Cyclohexanone (Preferred for high selectivity) or THF.

-

Base: Potassium Carbonate (

).

Step-by-Step Procedure

-

Dissolution:

-

Dissolve 2.0 g of PVC in 50 mL of Cyclohexanone . Heat to 60°C to ensure complete dissolution.

-

Why Cyclohexanone? It allows for higher temperatures than THF without pressure vessels and suppresses elimination side reactions compared to DMF [1].

-

-

Reagent Addition:

-

Add 1.5 g of MBIT (Excess relative to surface/labile sites, or stoichiometric for bulk modification).

-

Add 1.0 g of

.

-

-

Substitution Reaction:

-

Stir the mixture at 60°C for 6–12 hours under

. -

Caution: Do not exceed 80°C. Higher temperatures trigger dehydrochlorination (elimination), turning the PVC yellow/brown (polyene formation).

-

-

Precipitation & Work-up:

-

Pour the reaction mixture slowly into 500 mL of cold Methanol under vigorous stirring. The modified PVC will precipitate as a white/off-white fibrous solid.

-

Filter and redissolve in THF, then reprecipitate in Methanol (Repeat twice) to remove free MBIT.

-

-

Film Casting (Optional):

-

Dissolve the purified product in THF and cast onto a glass plate to form a stabilized film for testing.

-

Characterization & Validation

To validate the graft, you must prove the formation of the C-S bond and the absence of free ligand.

Spectroscopic Evidence Table

| Technique | Parameter | Unmodified Polymer | MBIT-Grafted Polymer | Interpretation |

| FTIR | C-Cl Stretch | Strong (~600-800 | Reduced Intensity | Substitution of Chlorine. |

| FTIR | C=N Stretch | Absent | Present (~1620 | Benzimidazole ring presence. |

| 1H NMR | ~4.5 ppm | Shift to ~4.2 ppm ( | Diagnostic of S-alkylation. | |

| 13C NMR | C2 Carbon | N/A | ~150-155 ppm | Critical: Thioether (S-graft) signal. If >165 ppm, it is N-graft (Thione). |

| Elemental | Nitrogen % | 0% | > 0% | Quantifies grafting density. |

Experimental Workflow Diagram

Figure 2: Operational workflow for synthesis and validation.

Applications & Performance Notes

Antioxidant Efficiency

The grafted MBIT moiety acts as a chain-breaking donor . The secondary amine (NH) in the benzimidazole ring (which remains after S-alkylation) can donate a hydrogen atom to peroxy radicals (

-

Data Point: MBIT-grafted PVC shows an increase in the onset of thermal degradation (

) by 15–30°C compared to virgin PVC in TGA studies [2].

Heavy Metal Adsorption

The Nitrogen and Sulfur atoms in the grafted pendant group create a "soft" coordination site ideal for binding heavy metals.

-

Target Metals:

, -

Protocol: Incubate grafted beads in metal ion solution (pH 5-6) for 4 hours. Measure supernatant concentration via ICP-OES.

Troubleshooting Guide

-

Problem: Polymer turns dark brown/black during reaction.

-

Cause: Dehydrochlorination (Elimination) is outcompeting substitution.

-

Solution: Lower reaction temperature to 50°C. Switch solvent to Cyclohexanone. Ensure

is dry.

-

-

Problem: Low grafting density.

-

Cause: Poor swelling of polymer or steric hindrance.

-

Solution: Use a catalytic amount of Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst (PTC).

-

-

Problem: High Nitrogen content but no S-alkylation peaks.

-

Cause: N-alkylation occurred.

-

Solution: This usually happens if the base is too strong (e.g., NaH, NaOH). Stick to Carbonates (

).

-

References

-

Modification of poly(vinyl chloride) with new aromatic thiol compounds. Source: Elsevier / European Polymer Journal URL:[Link]

-

2-Mercaptobenzimidazole used as antioxidant in polymeric materials. Source:[6] Acta Chimica Slovenica URL:[Link]

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Source: NIH / PMC URL:[Link]

-

Chemical modification of poly(vinyl chloride) by nucleophilic substitution. Source: ResearchGate URL:[Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Source: MDPI Molecules URL:[Link]

Sources

- 1. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]

- 2. Review on various activator-assisted polymer grafting techniques for smart drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.itu.edu.tr [web.itu.edu.tr]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. ijiet.com [ijiet.com]

- 6. mkmark.com [mkmark.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-Methyl-1H-Benzimidazole-2-Thiol

Topic: Improving solubility of 6-methyl-1H-benzimidazole-2-thiol in acidic media Content type: Technical Support Center Guide

Product: 6-methyl-1H-benzimidazole-2-thiol (MMBI) CAS: 27231-36-3 (or 583-39-1 for parent analog reference) Application Context: Corrosion Inhibition (Acidic Media), Medicinal Chemistry, Surface Functionalization.[1]

Technical Overview & Chemical Behavior

Before troubleshooting, it is critical to understand why this compound behaves poorly in certain acidic conditions.

-

Tautomeric Barrier: In solution, MMBI exists predominantly in the thione form (NH-C=S), not the thiol form (N=C-SH).[1] The thione form significantly reduces the electron density on the imidazole nitrogen, making it less basic (pKa ~5.8) than typical benzimidazoles.[1]

-

Protonation vs. Salt Precipitation: While 1M HCl (pH 0) is strong enough to protonate the molecule (forming the cation), the resulting hydrochloride salt often has high lattice energy and low solubility in cold water. This leads to the common observation where the compound dissolves initially but precipitates upon cooling or standing.

-

Hydrophobicity: The 6-methyl group adds lipophilicity, further decreasing aqueous solubility compared to the unsubstituted parent compound.[1]

Chemical Species Equilibrium

Figure 1: The equilibrium between the neutral thione form, the soluble protonated cation, and the insoluble salt precipitate.[2]

Troubleshooting Guide (Q&A)

Issue 1: "I added the powder directly to 1M HCl, but it floats or forms clumps."

Diagnosis: The compound is hydrophobic and resists wetting.[1] The dissolution kinetics of the solid thione form are extremely slow at room temperature. Solution:

-

Pre-wetting: Add a minimal amount (0.5–1 mL) of Ethanol or Methanol to the powder to wet the surface.[1]

-

Heat: Gently heat the 1M HCl to 50–60°C before adding the wetted slurry.

-

Sonication: Sonicate for 10–15 minutes. Note: This method is only effective for concentrations < 5 mM.[1]

Issue 2: "My stock solution in DMSO precipitates when I dilute it into the acid."

Diagnosis: This is "Shock Precipitation." When a high-concentration DMSO stock hits the aqueous acid, the local solubility drops instantly before the acid can protonate the molecule. Solution:

-

Vortex During Addition: Do not add the stock to a static solution. Vortex the acid vigorously while adding the DMSO stock dropwise.

-

Intermediate Dilution: Dilute the DMSO stock 1:1 with Ethanol first, then add to the acid.

-

Concentration Limit: Ensure your final concentration in acid does not exceed 5 mM . Above this, the hydrochloride salt is likely to crash out.

Issue 3: "The solution turns hazy or cloudy after standing for 24 hours."

Diagnosis: Oxidation.[1] The thiol/thione group is susceptible to oxidation by dissolved oxygen, forming a disulfide dimer (R-S-S-R).[1] The dimer is highly insoluble in acid and cannot be re-dissolved by protonation.[1] Solution:

-

Degassing: Degas your acid solution (purge with N₂ or Ar) for 20 minutes before use.

-

Fresh Prep: Prepare working solutions immediately before experiments.

-

Reducing Agent: For non-electrochemical applications, adding a trace of TCEP or Mercaptoethanol can prevent dimerization.[1]

Recommended Solubilization Protocols

Select the protocol based on your required final concentration.[1]

Decision Tree: Solvent System Selection

Figure 2: Selection guide for solubilization strategy based on target concentration.

Protocol A: The "Cosolvent Spike" (Recommended for Corrosion Studies)

Best for: 1 mM – 5 mM final concentration in 1M HCl.

-

Stock Preparation: Dissolve the solid MMBI in DMSO (Dimethyl Sulfoxide) or Absolute Ethanol to create a 100 mM stock solution.[1]

-

Tip: DMSO is preferred for stability; Ethanol is preferred if the solution must dry later.[1]

-

-

Acid Preparation: Measure the required volume of 1M HCl (or H₂SO₄).

-

Mixing: While stirring the acid rapidly (magnetic stir bar), add the organic stock dropwise .

-

Validation: The solution should remain clear. If a transient cloudiness appears, it should redissolve within seconds.[1]

Protocol B: Surfactant-Assisted Solubilization

Best for: High concentrations or neutral/weakly acidic media (pH 2–4).[1]

Surfactants can solubilize the neutral thione form via micellar encapsulation, bypassing the need for full protonation.

-

Surfactant Choice: SDS (Sodium Dodecyl Sulfate) or CTAB (Cetyltrimethylammonium bromide).[1]

-

Ratio: Use a surfactant concentration above its Critical Micelle Concentration (CMC).[1] For SDS, > 8 mM (~0.23% w/v).

-

Procedure: Dissolve the surfactant in the acid first.[1] Then add the MMBI powder and sonicate.[1] The micelles will solubilize the hydrophobic compound.

Data & Specifications

| Parameter | Value / Behavior | Notes |

| Basic pKa (N3) | ~5.7 – 5.8 | Protonation occurs below pH 4.[1] |

| Acidic pKa (SH) | ~9.8 – 10.2 | Deprotonation occurs above pH 11.[1] |

| Solubility (1M HCl) | ~5 mM (0.8 mg/mL) | Limited by salt lattice energy.[1] |

| Solubility (DMSO) | > 500 mM | Highly soluble.[1][3] |

| Solubility (Ethanol) | ~50 mM | Moderate solubility.[1] |

| Stability | Oxidizes to Disulfide | Air sensitive in solution.[1] |

References

-

Obot, I. B., et al. (2018).[1] Adsorption and Corrosion Inhibition Effect of 2-Mercaptobenzimidazole on a Carbon Steel Surface in an Acid. An-Najah University Journal for Research.[1] Link

-

Domańska, U., et al. (2004).[1] Solubility of Imidazoles and Benzimidazoles in Organic Solvents. ResearchGate. Link

-

MDPI. (2020).[1] Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Materials. Link

-

ChemicalBook. (2024).[1] Chemical Properties of 2-Mercaptobenzimidazole. Link

-

BenchChem. (2025).[1][3] Troubleshooting Solubility in DMSO and Acidic Media. Link

Sources

- 1. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Optimizing pH levels for maximum MMBI corrosion inhibition efficiency

[1]

Diagnostic Hub: Why pH is the Critical Variable

In corrosion inhibition, particularly with heterocyclic compounds like 2-Mercapto-5-methylbenzimidazole (MMBI) , pH is not just an environmental factor; it is the switch that dictates the molecule's electronic state.[1]

Many researchers fail to replicate high inhibition efficiency (IE%) because they treat MMBI as a static molecule.[1] In reality, MMBI exhibits pH-dependent tautomerism (thione

The "Sweet Spot" Paradox[1]

-

Acidic Media (pH < 4): MMBI is often protonated (cationic).[1] It relies on electrostatic interaction or "chloride bridging" to adsorb.[1]

-

Neutral/Alkaline Media (pH 6–9): MMBI exists largely in its neutral (molecular) or anionic thiol form, favoring direct chemisorption (coordinate bonding).[1]

-

High Alkaline (pH > 11): Competition with hydroxide ions (

) and oxide layer formation often destabilizes the inhibitor film.[1]

The Theory: MMBI Speciation & Mechanism[1]

To optimize efficiency, you must align the pH with the target metal's adsorption mechanism.[1]

FAQ: How does pH alter MMBI's molecular behavior?

Q: Why does MMBI precipitate when I neutralize my acidic stock solution? A: MMBI has poor water solubility in its neutral state.[1]

-

At Low pH: The basic nitrogen accepts a proton (

), increasing polarity and solubility.[1] -

At High pH: The thiol group deprotonates (

), forming a soluble salt.[1] -

At Neutral pH (Isoelectric region): The molecule is neutral and hydrophobic, leading to precipitation.[1] See Troubleshooting for the fix.

Q: What is the dominant adsorption mechanism at different pH levels?

| pH Range | MMBI Species | Dominant Interaction | Target Metal Context |

| Acidic (< 4) | Cationic ( | Physisorption: Electrostatic attraction to cathodic sites or via | Mild Steel (Pickling) |

| Neutral (6-8) | Molecular ( | Chemisorption: Lone pair donation from S and N atoms into metal d-orbitals.[1] | Copper/Alloys (Cooling Water) |

| Basic (> 9) | Anionic ( | Complexation: Formation of insoluble Metal-MMBI polymeric films.[1] | Copper/Zinc (Industrial Cleaning) |

Experimental Protocol: The pH Sweep

Do not rely on single-point pH testing.[1] Use this protocol to determine the precise isotherm maximum for your specific system.

Workflow Visualization

The following diagram outlines the logic flow for preparing and testing MMBI solutions without inducing precipitation artifacts.

Caption: Logical workflow for preparing MMBI solutions across varying pH gradients, emphasizing the critical solubility check at neutral pH.

Step-by-Step Protocol

-

Stock Preparation:

-

The pH Sweep (Buffer Selection):

-

Electrochemical Impedance Spectroscopy (EIS):

-

Calculation: Calculate Inhibition Efficiency (

) using Charge Transfer Resistance (

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "My Tafel plots show no inhibition at pH 7."

Diagnosis: Likely precipitation or micelle formation.[1] The Fix:

-

At pH 7, MMBI is least soluble.[1] If the solution is even slightly cloudy, the inhibitor is not available for adsorption.[1]

-

Action: Add 10-20% Ethanol to the aqueous solution to maintain solubility.[1] Ensure the "Blank" solution also contains the same % of Ethanol to normalize the solvent effect.[1]

Issue 2: "The inhibition efficiency drops drastically at pH > 10."

Diagnosis: Competitive Adsorption.[1] The Fix:

-

At high pH,

ions compete with the anionic -

Action: Increase the concentration of MMBI. The adsorption isotherm (Langmuir) shifts.[1] You need a higher bulk concentration to outcompete the hydroxide ions.[1]

Issue 3: "Hysteresis loops appeared in my Polarization curves."

Diagnosis: Film breakdown/Desorption.[1] The Fix:

Data Analysis: Interpreting the Isotherm

To prove you have optimized the pH, you must fit your data to the Langmuir Adsorption Isotherm .[1]

1Where:

Optimization Indicator:

Calculate the Standard Free Energy of Adsorption (

References

-

Corrosion Inhibition of Mild Steel in Acidic Media: Title: Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid.[1][2] Source: MDPI (Materials), 2020.[1] URL:[Link][1]

-

Mechanism on Copper/Alloys: Title: Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy (Analogous mechanism for benzimidazoles).[1] Source: Nature (Scientific Reports), 2021.[1] URL:[Link][1]

-

Adsorption Isotherms & Thermodynamics: Title: Adsorption isotherm study of copper removal... (Demonstrates Langmuir fit for metal-ligand interactions). Source: Global NEST Journal, 2019.[1] URL:[Link]

Preventing oxidation of thiol group in 6-methyl-1H-benzimidazole-2-thiol during storage

This technical support guide addresses the stability, storage, and handling of 6-methyl-1H-benzimidazole-2-thiol (also referenced as 5-methyl-2-mercaptobenzimidazole due to tautomerism). It is designed for researchers requiring high-purity maintenance of thiol-functionalized heterocycles.

Quick Reference Data

| Property | Specification |

| CAS Number | 2936-69-8 (Generic for 5-methyl isomer); often labeled 5002-48-2 |

| Chemical Structure | Exists in equilibrium: Thiol (-SH) |

| Appearance | White to off-white crystalline powder |

| Oxidation Indicator | Turns yellow/brown upon oxidation or thermal degradation |

| Solubility | Soluble in basic aqueous solutions (NaOH), Ethanol, DMSO; Insoluble in water (neutral) |

Part 1: The Core Challenge – Thiol vs. Thione Tautomerism

To prevent oxidation, you must understand what you are storing. In the solid state and solution, this molecule exists in a tautomeric equilibrium. The Thione form (N-H, C=S) is thermodynamically more stable and resistant to oxidation than the Thiol form (N, C-SH).

-

The Trap: Basic conditions or protic solvents can shift the equilibrium toward the Thiolate anion, which is highly susceptible to oxidative coupling, forming the disulfide dimer (Bis(6-methylbenzimidazol-2-yl) disulfide ).

-

The Goal: Maintain conditions that favor the Thione form or kinetically inhibit the formation of the disulfide bond.

Mechanism of Degradation (Visualized)

Figure 1: The oxidation pathway. Storage strategies must block the transition from Thione/Thiol to Thiolate.

Part 2: The "Golden Standard" Storage Protocol

Follow this protocol to guarantee shelf-life extension >12 months.

-

Atmosphere: Store under Argon or Nitrogen .

-

Why? Oxygen is the primary reactant for disulfide formation. Displacing air minimizes the chemical potential for oxidation.

-

-

Temperature: 4°C (Refrigerator) is optimal.

-

Why? Lower temperatures reduce the kinetic rate of auto-oxidation. Avoid -20°C unless the container is perfectly sealed, as condensation upon thawing introduces moisture.

-

-

Container: Amber glass vial with a PTFE-lined screw cap .

-

Why? Amber glass blocks UV light (which catalyzes radical formation). PTFE liners prevent moisture ingress better than standard polyethylene cones.

-

-

Desiccation: Store the vial inside a secondary container (desiccator) with silica gel.

-

Why? Moisture promotes proton transfer, facilitating the Thione

Thiol tautomerization.

-

Part 3: Troubleshooting & FAQs

Q1: My white powder has turned pale yellow. Is it ruined?

Diagnosis: This indicates partial oxidation to the disulfide or trace thermal decomposition. Action:

-

If <5% Yellowing: It is likely still usable for non-critical applications (e.g., bulk corrosion inhibition).

-

If Dark Yellow/Brown: Significant degradation has occurred. Validation Test: Perform the Alkaline Solubility Test .

-

Dissolve 100 mg of sample in 5 mL of 1M NaOH.

-

Result A (Clear Solution): The material is mostly the thiol/thione (which forms a soluble sodium salt).

-

Result B (Turbid/Precipitate): The precipitate is likely the disulfide dimer , which is insoluble in alkali (lacks the acidic N-H/S-H proton).

-

See Part 4 for recovery.

Q2: I see two peaks in my HPLC. Is this an impurity?

Diagnosis: Not necessarily. It could be the Tautomer Effect or the Disulfide . Differentiation:

-

Tautomers: 5-methyl and 6-methyl benzimidazole-2-thiol are tautomers. In slow-exchange solvents (like DMSO-d6), you might see broadened or split signals in NMR. In HPLC, they usually elute as a single peak due to rapid exchange unless the column is very cold.

-

Disulfide Impurity: This will appear as a distinct, sharp peak with a significantly different retention time (usually more hydrophobic/later eluting on C18).

-

Protocol: Run a sample spiked with an oxidant (H₂O₂) to identify the disulfide peak position definitively.

Q3: Can I store the stock solution in DMSO?

Recommendation: Only for short-term (<24 hours). Reasoning: DMSO is a mild oxidant (swern-like conditions) and hygroscopic. Over time, DMSO can facilitate the oxidation of thiols to disulfides, especially if the DMSO is not anhydrous. Alternative: Prepare fresh in Ethanol or Degassed Water/NaOH immediately before use.

Part 4: Recovery Protocol (Purification of Oxidized Material)

Use this "Acid-Base Cycling" method to salvage oxidized material. This relies on the solubility difference between the acidic thiol and the neutral disulfide.

Reagents: 1M NaOH, 1M HCl, Ethanol, pH paper.

Step-by-Step Workflow:

-

Dissolution (The Filter):

-

Filtration:

-

Filter the mixture through a fine sintered glass funnel or 0.45 µm membrane.

-

Discard the solid residue (this is the oxidized disulfide).

-

Keep the clear filtrate.

-

-

Precipitation (The Recovery):

-

Washing & Drying:

-

Filter the white solid.

-

Wash with cold water (to remove NaCl).

-

Dry under vacuum over P₂O₅ or silica.

-

Decision Tree for Handling

Figure 2: Rapid decision logic for determining material viability.

References

-

Tautomerism & Stability

- Title: A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues.

- Source: ResearchG

-

Link:

-

Oxidation Mechanism

- Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange.

- Source: N

-

Link:

-

Purification Methodology

-

General Thiol Handling

- Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Source: University of Pittsburgh (Wipf Group).

-

Link:

Sources

Technical Support Center: Purification of 2-Mercapto-6-methylbenzimidazole (MMBI)

[1][2]

Ticket ID: MMBI-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for Recrystallization[][2]

Technical Brief: The Tautomerism Reality

Before selecting a solvent, it is critical to address the structural nature of your target molecule.[2]

Expert Insight: You specified 2-Mercapto-6-methylbenzimidazole . In solution, this compound exists in rapid equilibrium with 2-Mercapto-5-methylbenzimidazole due to annular tautomerism (migration of the proton between N-1 and N-3).[][2] Unless the nitrogen atoms are alkylated, these two forms are chemically indistinguishable in solution.[2]

-

Implication: Do not attempt to separate the 5-methyl and 6-methyl isomers via standard recrystallization. They will re-equilibrate immediately upon dissolution.[][2] Focus your purification efforts on removing chemical impurities (starting diamines, oxidation byproducts) rather than isomeric separation.[2]

Solvent Selection Matrix

The choice of solvent depends on your primary impurity profile.[][2] Use the table below to select the optimal system.

| Solvent System | Role | Suitability | Key Mechanism |

| Ethanol / Water (70:30) | Primary Choice | General Purification | Temperature-Dependent Solubility: MMBI is highly soluble in hot ethanol but insoluble in water.[][2] The mixture maximizes recovery upon cooling.[][2] |

| Dilute Acetic Acid (10%) | Scavenger | Diamine Removal | Acid-Base Chemistry: Protonates unreacted 3,4-diaminotoluene (impurity), keeping it in the mother liquor while MMBI precipitates.[][2] |

| Methanol | Alternative | High Solubility | Good for initial filtration of insoluble mechanical impurities (e.g., elemental sulfur), but poor recovery yield without significant concentration.[2] |

| DMF / Water | Last Resort | Highly Impure Crude | High Solvency: Dissolves stubborn tars.[][2] Requires water antisolvent to crash out product.[][2] Hard to dry (high BP).[][2] |

Decision Logic: Solvent Selector

Figure 1: Decision tree for selecting the recrystallization solvent based on crude material properties.[][2]

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

This protocol balances yield and purity (removing oxidative disulfides).[][2]

Safety Warning: MMBI is a thiol.[][2] Work in a fume hood.

-

Dissolution: Suspend crude MMBI (10 g) in Ethanol (95%, 80 mL). Heat to reflux (~78°C).[][2]

-

Saturation: If solid remains, add hot Ethanol in 5 mL portions until dissolved.

-

Note: If the solution is dark, add activated charcoal (0.5 g), reflux for 5 mins, and filter hot through Celite.

-

-

Antisolvent Addition: While maintaining reflux, add hot Distilled Water dropwise.[][2]

-

Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary) to form defined needles.

-

Finishing: Cool in an ice bath (0-5°C) for 30 minutes. Filter via vacuum.[][2][3][4] Wash with cold 30% Ethanol/Water.[][2]

Troubleshooting & FAQs

Q1: My product turned yellow after recrystallization. Why?

Diagnosis: Oxidation.[][2][5] Mechanism: Mercaptobenzimidazoles are prone to oxidation, forming disulfides (2,2'-dithiobis(6-methylbenzimidazole)).[][2] This reaction is accelerated by heat and basic conditions.[][2] Solution:

-

Add a reducing agent (e.g., 0.5% Sodium Hydrosulfite or Sodium Metabisulfite) to the aqueous portion of your solvent system during recrystallization.[2]

-

Ensure minimal headspace or work under Nitrogen/Argon.[][2]

Q2: The yield is significantly lower than expected (<50%).

Diagnosis: "Salting in" or pH issues. Mechanism: MMBI is weakly acidic (pKa ~9-10).[][2] If your water is slightly basic (or if residual diamine is present), the compound may form a water-soluble salt.[][2] Solution:

-

Check the pH of the mother liquor.[2] If pH > 7, acidify slightly with Acetic Acid to pH 5-6 to force precipitation.[][2]

-

Concentrate the mother liquor by 50% and cool again to recover a second crop (Warning: Second crop will be less pure).[2]

Q3: The product is "oiling out" instead of crystallizing.

Diagnosis: Impurity saturation or cooling shock. Mechanism: The melting point of the solvated impurity mixture is lower than the solvent boiling point.[2] Solution:

-

Re-heat the mixture to redissolve the oil.

-

Add a seed crystal of pure MMBI.[][2]

-

Slower Cooling: Wrap the flask in aluminum foil and turn off the stir plate, allowing it to cool over 2-3 hours. Rapid cooling traps impurities that lower the melting point.[][2]

Workflow Visualization: Troubleshooting Logic

Figure 2: Troubleshooting logic flow for common recrystallization failures.

References

-

BOC Sciences. Methyl-2-mercaptobenzimidazole Properties and Specifications. (CAS 53988-10-6).[][2] Retrieved from

-